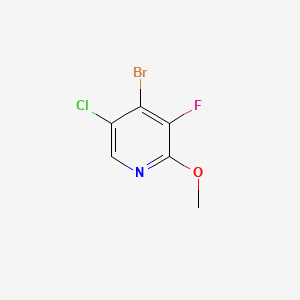
4-Bromo-5-chloro-3-fluoro-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-3-fluoro-2-methoxypyridine is a heterocyclic aromatic compound with a unique combination of halogen and methoxy substituents on a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-3-fluoro-2-methoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes halogenation reactions where pyridine is sequentially treated with brominating, chlorinating, and fluorinating agents under controlled conditions. The methoxy group is introduced via nucleophilic substitution reactions using methanol or other methoxy sources .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling and other palladium-catalyzed cross-coupling reactions are often employed to achieve efficient synthesis on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-chloro-3-fluoro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-Bromo-5-chloro-3-fluoro-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-chloro-3-fluoro-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of halogen atoms and a methoxy group can influence its binding affinity and selectivity towards molecular targets .
Comparaison Avec Des Composés Similaires
- 4-Bromo-5-chloro-2-methoxypyridine
- 4-Bromo-3-fluoro-2-methoxypyridine
- 5-Chloro-3-fluoro-2-methoxypyridine
Comparison: Compared to its analogs, 4-Bromo-5-chloro-3-fluoro-2-methoxypyridine exhibits unique reactivity and selectivity due to the specific arrangement of halogen and methoxy substituents. This makes it particularly valuable in applications requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C6H4BrClFNO |
|---|---|
Poids moléculaire |
240.46 g/mol |
Nom IUPAC |
4-bromo-5-chloro-3-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C6H4BrClFNO/c1-11-6-5(9)4(7)3(8)2-10-6/h2H,1H3 |
Clé InChI |
OADHGMLHRXVYMQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=C1F)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















